![molecular formula C14H20N4O B5765486 2-[4-(2-hydroxyethyl)-1-piperazinyl]-4,6-dimethylnicotinonitrile](/img/structure/B5765486.png)
2-[4-(2-hydroxyethyl)-1-piperazinyl]-4,6-dimethylnicotinonitrile
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Overview
Description
HEPES is a zwitterionic organic chemical buffering agent . It’s one of the most commonly used biological buffers in cell culture and molecular biology .
Molecular Structure Analysis
The empirical formula for HEPES is C8H18N2O4S . It’s a member of the piperazine family, which are structural components of piperine .Chemical Reactions Analysis
HEPES is used as a buffering agent in biological and biochemical reactions . It’s often used in cell culture experiments and biological research .Physical And Chemical Properties Analysis
HEPES has a molecular weight of 238.30 g/mol . It has a density of 1.44 g/cm3 at 20 °C, and is soluble in water (703.6 g/L) . The pH range is 6.8-8.2, with a pKa of 7.5 at 25 °C .Scientific Research Applications
Cell Culture and Bioprocessing:
Polymer Coatings and Responsive Materials
HEPES derivatives find applications in responsive polymer coatings. For instance:
Temperature-Responsive Coatings:- POEGMA188 : HEPES-containing coatings exhibit a temperature response, affecting their thickness when immersed in water .
Other Fields
HEPES also plays a role in other scientific domains:
Chemical Synthesis:Mechanism of Action
Future Directions
properties
IUPAC Name |
2-[4-(2-hydroxyethyl)piperazin-1-yl]-4,6-dimethylpyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O/c1-11-9-12(2)16-14(13(11)10-15)18-5-3-17(4-6-18)7-8-19/h9,19H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHGWSCNAYHPSIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)N2CCN(CC2)CCO)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2-Hydroxyethyl)piperazin-1-yl]-4,6-dimethylpyridine-3-carbonitrile |
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